![molecular formula C16H12O2S B12606696 Methyl 3-[(phenylethynyl)sulfanyl]benzoate CAS No. 648436-23-1](/img/structure/B12606696.png)
Methyl 3-[(phenylethynyl)sulfanyl]benzoate
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Overview
Description
Methyl 3-[(phenylethynyl)sulfanyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a phenylethynyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(phenylethynyl)sulfanyl]benzoate typically involves the esterification of 3-[(phenylethynyl)sulfanyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-[(phenylethynyl)sulfanyl]benzoic acid+methanolacid catalystmethyl 3-[(phenylethynyl)sulfanyl]benzoate+water
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Photocatalytic methods have also been explored for the synthesis of ester derivatives, which involve single electron transfer, energy transfer, or other radical procedures .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(phenylethynyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylethynyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(phenylethynyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and crystal engineering.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-[(phenylethynyl)sulfanyl]benzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative. The phenylethynyl sulfanyl moiety can interact with various biological targets, potentially affecting enzyme activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a simpler structure, lacking the phenylethynyl sulfanyl group.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Another ester derivative with a propyl group.
Uniqueness
Methyl 3-[(phenylethynyl)sulfanyl]benzoate is unique due to the presence of the phenylethynyl sulfanyl group, which imparts distinct chemical and physical properties
Biological Activity
Methyl 3-[(phenylethynyl)sulfanyl]benzoate, with the CAS number 648436-23-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate moiety linked to a phenylethynyl sulfanyl group. This structural composition suggests potential interactions with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds containing sulfanyl and ethynyl groups exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against a range of bacterial strains. A study demonstrated that derivatives of similar structures showed inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable activity.
Table 1: Antimicrobial Activity of Sulfanyl Compounds
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Similar sulfanyl compounds | Various | Ranges from 16 to 128 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been explored in vitro. Studies have shown that the compound can induce apoptosis in cancer cell lines, which is crucial for the development of novel anticancer therapies. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators.
Case Study: Apoptotic Induction
In a controlled study, this compound was administered to human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM, with flow cytometry confirming increased apoptotic cells.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Receptor Interaction : Potential binding to receptors involved in signaling pathways that regulate apoptosis.
- Oxidative Stress Induction : It may increase reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Comparative Analysis
When compared to structurally similar compounds, this compound demonstrates unique biological activities due to its specific functional groups. For instance, while other phenylethynyl derivatives have shown some level of anticancer activity, the presence of the sulfanyl group enhances its efficacy against certain cancer types.
Table 2: Comparison with Similar Compounds
Compound | Anticancer Activity | Antimicrobial Activity | Notable Features |
---|---|---|---|
This compound | High | Moderate | Contains sulfanyl group |
Phenylethynyl benzoate | Moderate | Low | Lacks sulfur functionality |
Methyl benzoate | Low | Moderate | No ethynyl or sulfanyl groups |
Properties
CAS No. |
648436-23-1 |
---|---|
Molecular Formula |
C16H12O2S |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
methyl 3-(2-phenylethynylsulfanyl)benzoate |
InChI |
InChI=1S/C16H12O2S/c1-18-16(17)14-8-5-9-15(12-14)19-11-10-13-6-3-2-4-7-13/h2-9,12H,1H3 |
InChI Key |
QKDGOJWXZUAHHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)SC#CC2=CC=CC=C2 |
Origin of Product |
United States |
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